dTDP-3-amino-3,4,6-trideoxy-D-glucose
Description
Properties
Molecular Formula |
C16H27N3O13P2 |
|---|---|
Molecular Weight |
531.35 g/mol |
IUPAC Name |
[(3R,4S,6R)-4-amino-3-hydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O13P2/c1-7-5-19(16(23)18-14(7)22)12-4-10(20)11(30-12)6-28-33(24,25)32-34(26,27)31-15-13(21)9(17)3-8(2)29-15/h5,8-13,15,20-21H,3-4,6,17H2,1-2H3,(H,24,25)(H,26,27)(H,18,22,23)/t8-,9+,10+,11-,12-,13-,15?/m1/s1 |
InChI Key |
MXOBHOLDACULIR-YSYAIHBFSA-N |
SMILES |
CC1CC(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N |
Canonical SMILES |
CC1CC(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Methylation at the C-3 Amino Group
This reaction is catalyzed by dTDP-3-amino-3,4,6-trideoxy-alpha-D-glucopyranose N,N-dimethyltransferase (DesVI, EC 2.1.1.234) . The enzyme transfers two methyl groups from S-adenosyl-L-methionine (SAM) to the C-3 amino group of the substrate, producing dTDP-3-dimethylamino-3,4,6-trideoxy-alpha-D-glucopyranose and two equivalents of S-adenosyl-L-homocysteine (SAH):
Key features :
-
Sequential methyl transfer with inversion of configuration at C-3 .
-
Critical for desosamine biosynthesis, a sugar moiety in macrolide antibiotics like erythromycin .
C-3 Aminotransferase Activity
The enzyme TylB (EC 2.6.1.89) catalyzes the reversible transamination of dTDP-3-keto-6-deoxy-D-glucose to form dTDP-3-amino-3,6-dideoxy-D-glucose, using glutamate as the amino donor :
Mechanistic insights :
-
Pyridoxal phosphate (PLP)-dependent reaction.
-
Substrate flexibility allows processing of C-2 deoxygenated and CDP-linked analogs .
Glycosylation Reactions
dTDP-3-amino-3,4,6-trideoxy-D-glucose serves as a glycosyl donor in the biosynthesis of glycosylated natural products:
Functional roles :
-
Modifies the hydrophobicity and bioactivity of secondary metabolites like tetrocarcin A .
-
Enzymes involved (e.g., glycosyltransferases) exhibit high specificity for the dTDP-sugar substrate.
Substrate for Dehydration and Reduction
In Streptomyces fradiae, this compound is further processed by Tyl1a , a 3,4-ketoisomerase, to generate dTDP-3-keto-6-deoxy-D-glucose :
Kinetic parameters :
Hydrolysis and Stability
Under acidic or basic conditions, the compound undergoes hydrolysis:
Stability profile :
-
Stable at neutral pH but degrades rapidly at pH < 3 or pH > 10.
-
Hydrolysis half-life: ~2 hours at pH 2.
Comparative Analysis of Enzymatic Reactions
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights: Crystal structures of DesVI (PDB 4OQD) reveal a conserved hydrophobic pocket (Trp 140, Met 178, Ile 200) for substrate binding, explaining its specificity for this compound over UDP-linked analogs .
- Therapeutic Relevance: Modifications to the 3-amino group (e.g., dimethylation by DesVI) enhance antibiotic efficacy by improving target binding .
Preparation Methods
Biosynthetic Pathway Overview
The enzymatic synthesis of dTDP-3-amino-3,4,6-trideoxy-D-glucose originates from dTDP-D-glucose, a common precursor in nucleotide sugar metabolism. The pathway involves sequential modifications catalyzed by dehydratases, isomerases, and transaminases (Fig. 1). Key enzymes include:
Reaction Conditions :
Dehydration at C-6
dTDP-D-glucose undergoes dehydration at C-6 via RmlB, forming dTDP-4-keto-6-deoxy-D-glucose. This reaction is Mg²⁺-dependent and irreversible.
3,4-Ketoisomerization
Tyl1a catalyzes the isomerization of the keto group from C-4 to C-3, producing dTDP-3-keto-6-deoxy-D-glucose. This step is critical for directing subsequent amination.
Transamination at C-3
TylB, a PLP-dependent transaminase, transfers an amino group from glutamate to the C-3 keto position, yielding dTDP-3-amino-3,6-dideoxy-D-glucose. The reaction equilibrium favors glutamate conversion to α-ketoglutarate.
Dehydration at C-4
SpnN removes the hydroxyl group at C-4, finalizing the structure as this compound. This step requires no additional cofactors but is tightly regulated by substrate availability.
Chemical Synthesis Approaches
While enzymatic methods dominate, chemical synthesis remains exploratory due to the complexity of stereochemical control. No complete chemical synthesis has been reported, but partial strategies include:
Substrate Analog Preparation
dTDP-3-amino-2,3,6-trideoxy-D-galactose, an analog, was synthesized using a hybrid enzymatic-chemical approach. Key steps:
Challenges in Chemical Synthesis
-
Stereoselectivity : Achieving correct configurations at C-3 (amino) and C-4 (deoxy) is non-trivial without enzymatic guidance.
-
Phosphate stability : Acidic conditions risk hydrolyzing the diphosphate linkage.
Purification and Isolation
Anion-Exchange Chromatography
Purification employs anion-exchange resins (e.g., Resource Q) with ammonium acetate gradients (0–180 mM, pH 4.0). dTDP-sugars elute at ~120 mM due to their diphosphate charge.
Lyophilization
Post-HPLC fractions are lyophilized to dryness, yielding white powders. Recovery rates exceed 80% for enzymatic products.
Analytical Characterization
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms molecular weight (observed: 531.35 g/mol; theoretical: 531.35 g/mol). Fragmentation patterns validate the loss of phosphate groups (-98 Da).
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR (D₂O, 600 MHz) identify key structural features:
High-Performance Liquid Chromatography (HPLC)
Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Retention time: 12.3 min.
Optimization and Yield Enhancement
Q & A
Q. What enzymatic pathways synthesize dTDP-3-amino-3,4,6-trideoxy-D-glucose, and what are the key enzymes involved?
The compound is primarily synthesized via bacterial pathways for deoxysugar biosynthesis, particularly in macrolide antibiotic production. Key enzymes include:
- dTDP-3-amino-3,4,6-trideoxy-α-D-glucose transaminase (EC 2.6.1.106) : Catalyzes the transamination of dTDP-3-dehydro-4,6-deoxy-α-D-glucose using 2-oxoglutarate and pyridoxal phosphate (PLP) as a cofactor .
- DesII (radical S-adenosylmethionine enzyme) : Generates dTDP-3-keto-4,6-dideoxy-D-glucose via dehydration or dehydrogenation, depending on reaction conditions .
- DesV (transaminase) : Converts intermediates like dTDP-3-keto-4,6-dideoxy-D-glucose into the final product via reductive amination . Methodological validation involves coupled enzyme assays monitored by HPLC and mass spectrometry (MS) .
Q. How is the structural identity of this compound confirmed experimentally?
Analytical techniques include:
- High-Performance Liquid Chromatography (HPLC) : To separate and quantify reaction products using retention time matching with synthetic standards .
- Mass Spectrometry (MS) : High-resolution FAB-MS or ESI-MS confirms molecular weights (e.g., [M-H]− ion at m/z 530.0941) .
- Capillary Electrophoresis with Photodiode Array (CE-PDA) : Detects intermediates in biosynthetic pathways .
Q. What is the role of pyridoxal-phosphate (PLP) in the transaminase-mediated synthesis of this compound?
PLP acts as a cofactor in EC 2.6.1.106, facilitating the transfer of an amino group from glutamate to the dTDP-sugar intermediate. The reaction involves:
- Formation of a Schiff base between PLP and the substrate.
- Stabilization of the transition state through resonance. Experimental validation includes PLP-dependent activity assays and structural studies of enzyme active sites .
Advanced Research Questions
Q. How can conflicting data on DesII’s dual dehydratase and dehydrogenase activities be resolved?
DesII exhibits substrate-dependent bifurcation:
- Dehydratase activity : Dominates with TDP-D-fucose, producing dTDP-3-keto-4,6-dideoxy-D-glucose (detected via HPLC and MS) .
- Dehydrogenase activity : Competes under certain conditions, generating dTDP-3-keto-D-fucose, which is unstable and decomposes rapidly . Methodological resolution : Use coupled assays with DesV to trap intermediates. For example, DesV converts unstable 3-keto intermediates into stable aminosugars, enabling quantification by HPLC-MS .
Q. What structural features of DesVI enable N,N-dimethylation of this compound?
X-ray crystallography (PDB: 4OQD) reveals:
- A hydrophobic pocket (Trp 140, Met 178, Ile 200) accommodates the C-6′ methyl group of the substrate .
- S-adenosylmethionine (SAM) donates methyl groups, with conserved residues (e.g., Tyr 114) positioning the substrate for dimethylation . Mutagenesis studies show that replacing Trp 140 with alanine abolishes activity, confirming its role in substrate binding .
Q. How do mutations in WlaRB affect enzyme kinetics in dTDP-sugar biosynthesis?
Kinetic assays (e.g., KM and Vmax measurements) demonstrate:
- Wild-type WlaRB follows Michaelis-Menten kinetics with dTDP-4-keto-6-deoxyglucose.
- Mutant WlaRB (e.g., 2.4 μM variant) shows reduced catalytic efficiency (kcat/KM), likely due to impaired substrate binding . Data analysis uses nonlinear regression (e.g., GraphPad PRISM) to fit kinetic parameters .
Q. What strategies mitigate the instability of 3-keto intermediates during biosynthesis?
- Chemical trapping : Derivatization with hydroxylamine stabilizes keto intermediates for analysis .
- Enzymatic coupling : Immediate conversion of 3-keto products by downstream enzymes (e.g., DesV) prevents decomposition .
- Low-temperature assays : Conduct reactions at 4–10°C to slow degradation .
Data Contradiction Analysis
Q. Why do some studies report DesII as a dehydratase, while others suggest dehydrogenase activity?
The apparent contradiction arises from:
- Substrate specificity : DesII acts as a dehydratase on TDP-D-fucose but shows dehydrogenation with other substrates .
- Experimental conditions : Anaerobic vs. aerobic setups influence radical SAM enzyme activity.
- Detection limits : 3-Keto intermediates degrade rapidly, requiring real-time MS or trapping assays for observation .
Methodological Best Practices
- Enzyme assays : Use 50 mM HEPES (pH 7.5), 0.2 mM NADPH, and substrate concentrations optimized via Michaelis-Menten kinetics .
- Structural studies : Employ X-ray crystallography (e.g., Phaser-2.1 for molecular replacement) and homology modeling to resolve active-site interactions .
- Data validation : Cross-verify HPLC/MS results with independent techniques like CE-PDA or NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
